N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Description
N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,3-thiadiazol ring at the 5-position and a 3-pyridinylmethyl group at the sulfonamide nitrogen. Its molecular formula is C₁₃H₁₁N₅O₂S₃, with a molecular weight of 385.45 g/mol (calculated).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S3/c17-21(18,14-7-9-2-1-5-13-6-9)12-4-3-11(20-12)10-8-19-16-15-10/h1-6,8,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTRBAKCJHKWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide typically involves multiple steps, starting with the preparation of the pyridine and thiophene derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the primary applications of thiophene sulfonamides, including N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, is as inhibitors of carbonic anhydrase. These compounds have been demonstrated to effectively lower intraocular pressure, making them valuable in the treatment of glaucoma. The mechanism involves the inhibition of carbonic anhydrase activity, which subsequently reduces fluid production in the eye .
Key Findings:
- Effective in lowering intraocular pressure without significant systemic side effects.
- Can be formulated as topical ophthalmic solutions for direct application .
Quorum Sensing Inhibition
Recent studies have highlighted the role of thiophenesulfonamide compounds as potent inhibitors of quorum sensing in Vibrio species. This inhibition prevents the transcription of genes responsible for virulence and biofilm formation, indicating potential applications in controlling bacterial infections .
Case Study:
- The synthesis and assay of these compounds showed that they effectively bind to the LuxR/HapR regulators in Vibrio, blocking downstream gene expression related to pathogenicity .
Bioremediation Potential
Thiophene sulfonamides may also find applications in environmental science, particularly in bioremediation efforts. Their ability to inhibit specific bacterial pathways can be leveraged to control harmful bacterial populations in contaminated environments.
Research Insights:
- Studies suggest that manipulating quorum sensing pathways can enhance the efficacy of bioremediation processes by targeting specific microbial communities responsible for pollutant degradation .
Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinities of thiophene sulfonamide derivatives to various biological targets. These studies are crucial for drug design, allowing researchers to optimize compound structures for enhanced efficacy and reduced toxicity .
Data Overview:
- A range of thiophene sulfonamide derivatives were analyzed for their drug-like properties and interactions with target proteins. The findings indicate a promising pathway for developing new therapeutic agents based on this chemical framework .
Synthetic Pathways
The synthesis of this compound involves several steps that include condensation reactions and purification processes. Detailed protocols have been developed for synthesizing thiophenesulfonamide libraries, facilitating further research into their biological activities .
Synthesis Overview:
- The general synthetic route involves the reaction of appropriate amines with thiophenesulfonyl chlorides under basic conditions to yield the desired sulfonamide products.
Mechanism of Action
The mechanism by which N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.
Comparison with Similar Compounds
Core Sulfonamide Modifications
Pharmacological Selectivity
- Receptor Specificity: LY487379 exhibits high selectivity for mGlu2R over mGlu3R, while SR3335 targets RORα .
- Toxicity Profile : Unlike the highly toxic pyridinylmethyl-containing urea derivative (), sulfonamide-based analogs like the target compound may offer improved safety due to reduced electrophilicity and metabolic stability .
Metabolic Stability
- The thiadiazole ring in the target compound may increase metabolic resistance compared to simpler sulfonamides, as heterocyclic rings often reduce oxidative degradation .
Biological Activity
N-(3-pyridinylmethyl)-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological evaluations, and mechanisms of action of this compound, supported by various studies and data.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of Thiadiazole : The initial step typically includes the reaction of thioketones with hydrazine derivatives to form 1,2,3-thiadiazoles.
- Pyridine Substitution : The introduction of the pyridine moiety can be achieved through nucleophilic substitution reactions.
- Final Sulfonamide Formation : The reaction with sulfonyl chlorides leads to the formation of the sulfonamide linkage.
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to this compound. The following findings highlight its potential:
- Cell Line Studies : In vitro studies have shown that compounds with a similar thiadiazole structure exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer) cells. For instance, one study reported IC50 values of 4.37 μM for HepG-2 and 8.03 μM for A-549 cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in tumorigenesis, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis . Molecular docking studies indicate favorable binding interactions with these targets, reinforcing the biological activity observed in vitro .
Antimicrobial Activity
In addition to anticancer properties, derivatives like this compound have shown promising antimicrobial activities:
- Inhibition Studies : Various studies have demonstrated that thiadiazole derivatives exhibit significant antibacterial and antifungal activities against strains such as Escherichia coli and Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating potent effects .
| Microorganism | Activity | MIC (μg/mL) |
|---|---|---|
| E. coli | Inhibited | < 10 |
| Staphylococcus aureus | Inhibited | < 5 |
Other Biological Activities
Thiadiazole derivatives are also noted for other pharmacological activities:
- Antioxidant Properties : Compounds have demonstrated antioxidant activity through radical scavenging assays, contributing to their therapeutic potential against oxidative stress-related diseases .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation .
Case Study 1: Anticancer Efficacy
A comprehensive study evaluated a series of thiadiazole derivatives for their anticancer efficacy using various cancer cell lines. Among them, this compound exhibited notable cytotoxicity comparable to established chemotherapeutics like doxorubicin.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, a derivative closely related to this compound was tested against multiple bacterial strains. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for constructing the 1,2,3-thiadiazole moiety in this compound?
The 1,2,3-thiadiazole ring can be synthesized via the Hurd–Mori reaction , a well-established method for thiadiazole formation. This involves cyclization of thioacylhydrazides under sulfuryl chloride (SO₂Cl₂) or other chlorinating agents. For example, in analogous compounds, carbonethoxyhydrazones are treated with SO₂Cl₂ to yield thiadiazole derivatives . Key parameters include temperature control (0–5°C for exothermic reactions) and anhydrous conditions to prevent hydrolysis. Yield optimization may require iterative adjustment of stoichiometry and reaction time.
Basic: What analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for verifying aromatic protons (e.g., pyridine, thiophene, and thiadiazole protons) and sulfonamide linkages. For example, sulfonamide protons typically appear as singlets near δ 3.0–3.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for sulfur-containing heterocycles .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for distinguishing between thiadiazole substitution patterns .
Advanced: How can researchers design experiments to assess this compound’s enzyme inhibition potential?
- Target Selection : Prioritize enzymes with known sensitivity to thiadiazole derivatives (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
- Assay Design :
- Fluorometric Assays : Measure inhibition kinetics using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases).
- SPR (Surface Plasmon Resonance) : Quantify binding affinity () and thermodynamics for real-time interaction analysis .
- Control Experiments : Include structurally related but inactive analogs to validate specificity. Address solubility issues using DMSO (≤1% v/v) to avoid solvent interference .
Advanced: How should researchers resolve contradictions in reported biological activity data for thiadiazole-containing sulfonamides?
- Source Analysis : Compare purity levels (HPLC ≥95% vs. lower-grade batches) and synthetic routes (e.g., Hurd–Mori vs. alternative methods) that may introduce regioisomers .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HepG2 vs. HEK293) to minimize biological noise .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies caused by minor structural variations .
Basic: What are the key stability considerations for handling and storing this compound?
- Light Sensitivity : Thiadiazoles and sulfonamides may degrade under UV light; store in amber vials at –20°C .
- Moisture Sensitivity : Sulfonamide bonds are prone to hydrolysis in aqueous environments; use desiccants and anhydrous solvents for long-term storage .
- Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition thresholds (e.g., >150°C for similar compounds) .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the pyridine or thiophene rings to improve aqueous solubility. LogP values should ideally be <3 to enhance bioavailability .
- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., thiadiazole ring oxidation). Fluorine substitution at strategic positions may block CYP450-mediated degradation .
- Prodrug Strategies : Convert sulfonamide to a methyl ester prodrug for improved membrane permeability, with enzymatic cleavage in target tissues .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound’s analogs?
- Scaffold Modification :
- Bioisosteric Replacement : Substitute the thiadiazole with 1,2,4-oxadiazole to evaluate sulfur vs. oxygen effects on target binding .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate spatial/electronic features with activity data from a library of derivatives .
Basic: What safety precautions are necessary when working with this compound?
- Toxicity Screening : Refer to analogs like Pyrinuron (CAS 53558-25-1), a banned rodenticide with structural similarities, to anticipate acute toxicity risks (e.g., LD₅₀ < 50 mg/kg in rodents) .
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure. Sulfonamides may cause sensitization .
- Waste Disposal : Neutralize with alkaline solutions (pH >10) before incineration to prevent sulfur oxide emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
